8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride
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Overview
Description
8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound is characterized by its unique spirocyclic structure, which includes an imino group, a dioxane ring, and a thiaspiro moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the imino group and the dioxane ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions such as solvent choice, temperature, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce amines.
Scientific Research Applications
8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride involves its interaction with specific molecular targets and pathways. The imino group and the spirocyclic structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane: Lacks the oxide group.
1,4-Dioxa-8l6-thiaspiro[4.5]decane: Lacks the imino group.
8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide: Lacks the hydrochloride salt form.
Uniqueness
8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride is unique due to its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
8-imino-1,4-dioxa-8λ6-thiaspiro[4.5]decane 8-oxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S.ClH/c8-12(9)5-1-7(2-6-12)10-3-4-11-7;/h8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLMQDTVRJUSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCC12OCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241140-08-7 |
Source
|
Record name | 8-imino-1,4-dioxa-8lambda6-thiaspiro[4.5]decan-8-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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